molecular formula C10H7ClF3N3O4S B1436233 Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate CAS No. 1823184-34-4

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate

Cat. No. B1436233
M. Wt: 357.69 g/mol
InChI Key: MQXKLUDYWCDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

Triazole compounds, including the one , are heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifungal and Insecticidal Activity : Compounds containing [1,2,4]triazolo[4,3-a]pyridine moiety, similar to Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate, have shown promising antifungal and insecticidal activities. For instance, derivatives of this compound demonstrated significant inhibition against Rhizotonia erealis and Helminthosporium maydis, and high mortality rates against Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Environmental Applications

  • Herbicidal Activity : Derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds have exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential use in agricultural and environmental management (Moran, 2003).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : The molecule has been involved in studies for the synthesis and characterization of novel compounds. For example, various derivatives containing the trifluoromethyl moiety have been synthesized, and their structures characterized using techniques like NMR and MS, showing weak antifungal activity (Yang et al., 2015).

  • Synthesis of Novel Fluorinated Compounds : The compound has been used in the synthesis of fluorinated compounds, which are known for their fungicidal activity. This area of research is significant for the development of new agricultural chemicals (Popova et al., 1999).

Antibacterial and Antimicrobial Studies

  • Antibacterial Properties : Several derivatives of [1,2,4]triazolo[4,3-a]pyridine have shown promising antibacterial activity, indicating potential for pharmaceutical applications. This includes studies where these compounds were tested against various bacterial strains, showing significant activity (Karabasanagouda et al., 2007).

properties

IUPAC Name

methyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfonyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O4S/c1-21-7(18)4-22(19,20)9-16-15-8-6(11)2-5(3-17(8)9)10(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXKLUDYWCDLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.